1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2098077-44-0
VCID: VC3188642
InChI: InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-5-9(7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid

CAS No.: 2098077-44-0

Cat. No.: VC3188642

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid - 2098077-44-0

Specification

CAS No. 2098077-44-0
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name 1-(3,3-dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-5-9(7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key FEGACTIGWCRVCK-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O
Canonical SMILES CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O

Introduction

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, a six-membered ring containing one nitrogen atom, substituted with a carboxylic acid group and a 3,3-dimethyl-2-oxobutyl side chain. This structural complexity makes it relevant in various fields of medicinal chemistry and drug design.

Synthesis and Reactivity

The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid involves several key steps, often requiring careful control of reaction conditions to achieve the desired product. The reactivity of the carboxylic group allows for further derivatization into more complex structures or biologically active compounds.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in drug development. Similar compounds can act as inhibitors or modulators of specific biochemical pathways, influencing therapeutic targets.

Mechanism of Action

The mechanism of action for compounds like 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The piperidine ring may facilitate binding through conformational flexibility and hydrogen bonding capabilities.

Comparison with Similar Compounds

Compound Feature1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acidEthyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
StructurePiperidine ring with carboxylic acid and oxobutyl side chainPyrrolidinyl side chain attached to an ethyl ester
Molecular Weight227.30 g/molNot specified in available sources
Potential UseDrug development, biochemical pathway modulationAntimicrobial, anthelmintic, cytotoxic activities
SynthesisComplex multi-step synthesisSynthesis involves esterification and condensation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator